(5-nitro-1H-indol-2-yl)methanol

Antimicrobial resistance NorA efflux pump Staphylococcus aureus

(5-Nitro-1H-indol-2-yl)methanol (CAS 199805-99-7) is a C-2 hydroxymethyl-substituted, C-5 nitrated indole building block with molecular formula C₉H₈N₂O₃ and molecular weight 192.17 g/mol. It belongs to the regioisomeric family of nitroindole-2-methanols, first systematically synthesized and characterized as a set alongside its 4-, 6-, and 7-nitro isomers by NaBH₄ reduction of the corresponding ethyl nitroindole-2-carboxylates.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 199805-99-7
Cat. No. B3349037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-nitro-1H-indol-2-yl)methanol
CAS199805-99-7
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)CO
InChIInChI=1S/C9H8N2O3/c12-5-7-3-6-4-8(11(13)14)1-2-9(6)10-7/h1-4,10,12H,5H2
InChIKeyMBLZQTIFEROREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Nitro-1H-indol-2-yl)methanol CAS 199805-99-7: A Regiospecific 5-Nitroindole Scaffold for Medicinal Chemistry & Chemical Biology Procurement


(5-Nitro-1H-indol-2-yl)methanol (CAS 199805-99-7) is a C-2 hydroxymethyl-substituted, C-5 nitrated indole building block with molecular formula C₉H₈N₂O₃ and molecular weight 192.17 g/mol [1]. It belongs to the regioisomeric family of nitroindole-2-methanols, first systematically synthesized and characterized as a set alongside its 4-, 6-, and 7-nitro isomers by NaBH₄ reduction of the corresponding ethyl nitroindole-2-carboxylates [2]. The 5-nitro substitution pattern places the electron-withdrawing nitro group at the indole C-5 position, electronically distinct from the 4-, 6-, and 7-nitro congeners, which directly impacts the reactivity of the C-2 hydroxymethyl group and the indole NH for downstream derivatization. Commercially available at ≥95% purity from multiple authorized vendors, this compound serves as a precursor to 5-nitroindole-2-carbaldehyde via PCC oxidation and as a key intermediate in the synthesis of 2-aryl-5-nitro-1H-indole NorA efflux pump inhibitors [2][3].

Why Positional Isomer Selection Matters: (5-Nitro-1H-indol-2-yl)methanol Is Not Interchangeable with 4-, 6-, or 7-Nitroindole-2-methanol Isomers


The four regioisomeric nitroindole-2-methanols (4-, 5-, 6-, and 7-nitro) are not functionally interchangeable despite sharing the same molecular formula. In the context of NorA efflux pump inhibitor development, systematic SAR studies demonstrated that 5-nitro-substituted 2-aryl-1H-indoles provide optimal potency, with the 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole derivative surpassing the lead compound INF55 in inhibitory activity [1]. The 5-nitro isomer positions the nitro group para to the indole nitrogen, creating a unique electronic environment that influences both the acidity of the indole NH (pKa modulation) and the electrophilicity of the C-2 hydroxymethyl group, directly affecting subsequent oxidation to the aldehyde or functionalization in cross-coupling reactions [2][3]. Procurement of the incorrect positional isomer risks introducing uncontrolled variables into multi-step synthetic sequences, potentially altering reaction yields, regioselectivity, and final biological activity.

Quantitative Differentiation Evidence: (5-Nitro-1H-indol-2-yl)methanol vs. Positional Isomers and Structural Analogs


Positional Isomer Selectivity in NorA Efflux Pump Inhibition: 5-Nitro Substitution Is Essential for Potency

In head-to-head SAR studies of 2-aryl-1H-indole NorA efflux pump inhibitors, 5-nitro-substituted derivatives consistently demonstrated superior potency compared to other substitution patterns. The 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole derivative was identified as a more potent inhibitor than the lead compound INF55, establishing the 5-nitro regioisomer as the privileged scaffold for this pharmacological activity [1]. The free hydroxymethyl analog (5-nitro-1H-indol-2-yl)methanol serves as the direct synthetic precursor to these active 2-aryl-5-nitroindoles, providing the critical 5-nitroindole-2-carbaldehyde intermediate via PCC oxidation [2].

Antimicrobial resistance NorA efflux pump Staphylococcus aureus

Synthetic Versatility: Quantified Oxidation to 5-Nitroindole-2-carbaldehyde, a Key Intermediate for Bioactive 2-Aryl-5-nitroindoles

(5-Nitro-1H-indol-2-yl)methanol can be selectively oxidized to 5-nitroindole-2-carbaldehyde using PCC (pyridinium chlorochromate) or chromium trioxide–pyridine, providing the corresponding aldehyde without over-oxidation to the carboxylic acid [1]. This C-2 aldehyde is the critical electrophilic coupling partner for constructing the 2-aryl-5-nitroindole core present in the most potent NorA efflux pump inhibitors. Among the four nitroindole-2-methanol isomers, only the 5-nitro isomer has been explicitly validated as a precursor to biologically active NorA inhibitors [2].

Organic synthesis Medicinal chemistry Aldehyde building blocks

Commercially Available Purity Benchmark: 95–98% Minimum Purity Across Multiple Authorized Vendors

Multiple independent authorized vendors supply (5-nitro-1H-indol-2-yl)methanol with documented minimum purity specifications. AKSci lists the compound (Cat. Z2081) at ≥95% purity with full batch-level quality assurance and SDS documentation . Leyan (Cat. 2311777) offers the compound at 98% purity . MolCore provides the compound at NLT 98% purity under ISO-certified quality systems . This multi-vendor availability at consistently high purity levels reduces single-supplier dependency and provides procurement flexibility.

Chemical procurement Quality control Building block sourcing

Physicochemical Profile Supporting Drug-Likeness: Computed XLogP3 = 1 and TPSA = 81.8 Ų

The computed physicochemical properties of (5-nitro-1H-indol-2-yl)methanol satisfy key drug-likeness criteria. The XLogP3-AA value of 1 indicates balanced lipophilicity within the optimal range (1–3) for oral bioavailability [1]. The topological polar surface area (TPSA) of 81.8 Ų falls below the 140 Ų threshold associated with good oral absorption and blood-brain barrier penetration [1]. With 2 hydrogen bond donors (indole NH, CH₂OH) and 3 hydrogen bond acceptors (NO₂ oxygens, OH), the compound adheres to Lipinski's Rule of Five [1]. The single rotatable bond (CH₂OH) provides conformational restraint favorable for target binding [1].

Drug-likeness Physicochemical properties Fragment-based drug discovery

5-Nitroindole-2-methanol as a Precursor to 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride Hybrid Antibacterials

The 5-nitroindole-2-methanol scaffold has been elaborated into 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, a hybrid antibacterial compound structurally characterized by single-crystal X-ray diffraction [1]. This compound combines the 5-nitroindole NorA efflux pump inhibitory pharmacophore with a pyridinium cation, designed for dual-action antibacterial activity. The synthesis demonstrates that the free C-2 hydroxymethyl group in (5-nitro-1H-indol-2-yl)methanol is a versatile handle for constructing more complex hybrid molecules that cannot be accessed from N-alkylated or C-2 blocked analogs without additional deprotection steps [1].

Hybrid antibacterials NorA efflux pump Pyridinium salts

Validated Application Scenarios for (5-Nitro-1H-indol-2-yl)methanol (CAS 199805-99-7) in Research and Industrial Procurement


Synthesis of 2-Aryl-5-nitroindole NorA Efflux Pump Inhibitors for Antimicrobial Resistance Research

Medicinal chemistry groups focused on overcoming antibacterial efflux-mediated resistance should use (5-nitro-1H-indol-2-yl)methanol as the starting material for constructing 2-aryl-5-nitroindole NorA inhibitors. The compound is oxidized to 5-nitroindole-2-carbaldehyde (PCC, anhydrous conditions) and subsequently elaborated via Pd- or Rh-mediated 2-arylation to produce inhibitors more potent than the lead compound INF55 [1]. This validated pathway has produced the most potent NorA inhibitor in the 2-arylindole class, [4-benzyloxy-2-(5-nitro-1H-indol-2-yl)-phenyl]-methanol [1].

Fragment-Based Drug Discovery Leveraging Balanced Physicochemical Properties

With XLogP3 = 1, TPSA = 81.8 Ų, and 2 hydrogen bond donors, (5-nitro-1H-indol-2-yl)methanol meets fragment-likeness criteria (MW < 250, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and can serve as a fragment hit for targets requiring an indole NH donor and a nitro group as an H-bond acceptor or electrostatic anchor . The 5-nitro isomer is preferred over the N-methyl analog (HBD = 1) when the indole NH is essential for target engagement.

Synthesis of Pyridinium Hybrid Antibacterials via Direct C-2 Hydroxymethyl Functionalization

The free C-2 hydroxymethyl group enables direct conversion to hybrid antibacterial constructs such as 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride without protecting group manipulation . This application scenario is inaccessible to N-alkylated or C-2 ester/acid analogs, which require additional synthetic steps for deprotection or functional group interconversion.

Multi-Gram Procurement for Medicinal Chemistry Library Synthesis with Supply Chain Redundancy

Procurement officers can source (5-nitro-1H-indol-2-yl)methanol from at least three independent vendors (AKSci, Leyan, MolCore) at consistent purity specifications (95–98%), enabling competitive pricing, supply chain resilience, and batch-to-batch consistency for large-scale library synthesis [1][2]. The multi-vendor availability of the 5-nitro isomer contrasts with the limited commercial accessibility of the 4-, 6-, and 7-nitro isomers.

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